molecular formula C17H18N6O3 B2438275 3-methyl-6-(4-(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2310098-98-5

3-methyl-6-(4-(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2438275
CAS RN: 2310098-98-5
M. Wt: 354.37
InChI Key: JMSQTTBKAXAZBV-UHFFFAOYSA-N
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Description

3-methyl-6-(4-(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H18N6O3 and its molecular weight is 354.37. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Properties

Research into pyrido[1,2-a]pyrimidin derivatives, similar in structure to 3-methyl-6-(4-(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, has contributed significantly to the field of synthetic organic chemistry. Studies such as those by Gelling and Wibberley have explored the synthesis and properties of related pyridopyrimidines, providing a foundation for understanding their reactivity and potential applications in medicinal chemistry and material science (Gelling & Wibberley, 1969).

Anticancer and Antimicrobial Potential

The search for novel therapeutic agents has led to the exploration of pyrido[1,2-a]pyrimidin derivatives for their anticancer and antimicrobial activities. Mallesha et al. synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, evaluating their antiproliferative effect against human cancer cell lines, revealing potential as anticancer agents (Mallesha et al., 2012). Similarly, Vidule's work on substituted 4–arylidene–3–methyl–1H–pyrimido[6,1–b] quinazoline–1,10(4H)–diones showcased promising antibacterial and antifungal activities, highlighting the broad spectrum of biological activities possessed by pyrimidine derivatives (Vidule, 2011).

Photoinduced Electron Transfer

The luminescent properties and photo-induced electron transfer (PET) capabilities of naphthalimides with piperazine substituents have been investigated, providing insights into their potential applications in the development of optical materials and sensors. Gan et al. studied novel piperazine substituted naphthalimide compounds, revealing their suitability as pH probes and highlighting the quenching of fluorescence through PET processes, which could be manipulated through structural modifications (Gan et al., 2003).

Herbicidal Activity

Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potential protoporphyrinogen oxidase (PPO) inhibitors with significant herbicidal activity. Wang et al. synthesized a series of pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids, demonstrating their efficacy in inhibiting mtPPO and controlling a broad spectrum of weeds, indicative of their potential as novel herbicides (Wang et al., 2017).

properties

IUPAC Name

3-methyl-6-[4-(4-oxopyrido[1,2-a]pyrimidin-2-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-20-15(24)10-14(19-17(20)26)22-8-6-21(7-9-22)13-11-16(25)23-5-3-2-4-12(23)18-13/h2-5,10-11H,6-9H2,1H3,(H,19,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSQTTBKAXAZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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